N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds. The presence of the pyrazole ring and the benzo[b]thiophene group would contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole derivatives can participate in a variety of reactions due to the presence of the nitrogen atoms and the potential for the formation of hydrogen bonds .Scientific Research Applications
Synthesis of Pincer Palladium(II) Complexes
This compound has been used in the synthesis of NNN pincer palladium(II) complexes . These complexes have been prepared from commercially available 2-pyridinecarboxylic acid and have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .
Rhodium(III)-Catalyzed Alkenylation
The compound has been used in a Rhodium(III)-catalyzed C–H alkenylation reaction . This reaction selectively synthesizes mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines in moderate to good yields .
Antileishmanial Activity
A molecular simulation study has shown that this compound has potent in vitro antipromastigote activity . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial activity . The study was performed to justify the potent in vitro antipromastigote activity of the compound .
Inhibition of PC-3 Cell Growth
The compound has been used in the synthesis of derivatives that have shown improved growth inhibition in PC-3 cells .
Antimicrobial Potential
Derivatives of the compound have shown good antimicrobial potential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXXYMMYGDYKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide |
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